Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
Peramivir
CAS No.: 330600-85-6
Cat. No.: VC0539024
Molecular Formula: C15H28N4O4
Molecular Weight: 328.41 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 330600-85-6 |
---|---|
Molecular Formula | C15H28N4O4 |
Molecular Weight | 328.41 g/mol |
IUPAC Name | (1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1 |
Standard InChI Key | XRQDFNLINLXZLB-GKWMMFDUSA-N |
Isomeric SMILES | CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Canonical SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Peramivir
Molecular Structure and Physicochemical Properties
Peramivir (C₁₅H₂₈N₄O₄; molecular weight 328.41 g/mol) features a cyclopentane core substituted with guanidino and hydrophobic groups that confer potent neuraminidase inhibition . The crystalline solid exhibits thermal stability up to 170–172°C with decomposition, and X-ray diffraction studies reveal a density of 1.39 g/cm³ . Aqueous solubility reaches 20 mg/mL at physiological pH, enabling intravenous formulation without precipitation risks . The compound's pKa of 4.08 facilitates protonation in lysosomal compartments, enhancing intracellular accumulation in infected respiratory epithelial cells .
Table 1: Key Physicochemical Properties of Peramivir
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₈N₄O₄ |
Molecular Weight | 328.41 g/mol |
Melting Point | 170–172°C (decomposition) |
Density | 1.39 g/cm³ |
Aqueous Solubility | 20 mg/mL (25°C) |
Partition Coefficient | LogP = -1.2 |
Plasma Protein Binding | <30% |
Synthesis and Manufacturing
The industrial synthesis of peramivir employs a six-step process starting from Boc-protected methyl (1S,4R)-4-amino-cyclopent-2-enecarboxylate . Key steps include:
-
Cycloaddition: Nitrile oxide addition to the cyclopentene olefin forms the isoxazoline ring with >98% enantiomeric excess .
-
Hydrogenolysis: Catalytic hydrogenation (Pd/C, H₂ 50 psi) cleaves the N–O bond while preserving the cyclopentane stereochemistry .
-
Guanidinylation: Reaction with 1H-pyrazole-1-carboxamidine introduces the critical guanidine moiety at position C4 .
The final drug substance meets ICH Q3A guidelines with impurity profiles showing <0.15% total related substances by HPLC .
Mechanism of Action and Antiviral Activity
Neuraminidase Inhibition Dynamics
Peramivir's binding affinity (Kᵢ = 0.14 nM for influenza A/H1N1) exceeds oseltamivir carboxylate (Kᵢ = 0.9 nM) due to optimal complementarity with the neuraminidase active site . Molecular dynamics simulations reveal:
-
Hydrogen Bonding: Three stable H-bonds with Arg152, Glu276, and Arg371 anchor the cyclopentane core .
-
Hydrophobic Interactions: The pentyloxy group occupies the 150-cavity, increasing residence time 3-fold versus zanamivir .
Table 2: Comparative Neuraminidase Inhibition (IC₅₀ Values)
Virus Strain | Peramivir (nM) | Oseltamivir (nM) | Zanamivir (nM) |
---|---|---|---|
A/H1N1 (pdm09) | 0.32 | 1.45 | 2.10 |
A/H3N2 | 0.28 | 0.95 | 1.80 |
B/Yamagata | 1.05 | 12.30 | 4.20 |
Post-Antiviral Immunomodulatory Effects
Recent findings demonstrate peramivir's capacity to suppress LPS-induced cytokine release in murine models:
-
TNF-α Reduction: 68% decrease in serum levels at 60 mg/kg (p < 0.001) .
-
IL-6 Modulation: BALF concentrations dropped from 1,240 pg/mL to 480 pg/mL post-treatment .
Mechanistic studies identify NF-κB pathway inhibition through IκBα stabilization, reducing nuclear translocation by 42% in THP-1 macrophages .
Clinical Pharmacokinetics and Dosing
Absorption and Distribution
Following single-dose IV administration (600 mg), peramivir achieves:
-
AUC₀–∞: 184,000 ng·h/mL .
Volume of distribution (Vd = 12–18 L) indicates limited tissue penetration, with lung epithelial lining fluid concentrations reaching 35% of plasma levels .
Elimination and Drug Interactions
Hepatic metabolism accounts for <10% of clearance, primarily via CYP3A4-mediated oxidation . Renal excretion dominates, with 90% eliminated unchanged in urine within 24 hours . Dose adjustments are required for creatinine clearance <50 mL/min:
Table 3: Recommended Dosing by Renal Function
Creatinine Clearance (mL/min) | Dose Adjustment |
---|---|
≥50 | 600 mg IV x1 |
30–49 | 200 mg IV x1 |
10–29 | 100 mg IV x1 |
<10 (non-dialysis) | 30 mg IV x1 |
Therapeutic Efficacy Across Populations
Adult Outpatient Trials
Phase III RCTs (n=1,093) demonstrated:
-
Time to Symptom Resolution: 59.1 hours (peramivir 300 mg) vs. 81.1 hours (placebo), Δ = 22 hours (p = 0.009) .
-
Fever Cessation: Median 28 hours faster than placebo (95% CI 18–36) .
Pediatric Experience
Japanese post-marketing data (n=1,402 children) revealed:
Emerging Applications and Future Directions
Cytokine Storm Management
Preclinical models demonstrate peramivir's capacity to:
-
Reduce 8 serum cytokines (TNF-α, IFN-γ, IL-6) by 40–68% in LPS-challenged mice .
-
Improve 14-day survival from 20% to 65% in CSS models (p < 0.01) .
Pandemic Preparedness
In vitro studies show maintained activity against avian H5N1 (IC₅₀ = 0.94 nM) and H7N9 (IC₅₀ = 1.12 nM) strains . Computational models predict efficacy against 98.7% of neuraminidase variants in the GISAID database .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume